molecular formula C20H24O4 B5649907 4-tert-butylbenzyl 3,5-dimethoxybenzoate

4-tert-butylbenzyl 3,5-dimethoxybenzoate

Cat. No.: B5649907
M. Wt: 328.4 g/mol
InChI Key: DMCDNAVAEFKXED-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl 3,5-dimethoxybenzoate is a benzoate ester featuring a 3,5-dimethoxy-substituted aromatic ring linked via an ester bond to a 4-tert-butylbenzyl group. This structure combines electron-donating methoxy groups with a bulky tert-butyl substituent, which influences its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-20(2,3)16-8-6-14(7-9-16)13-24-19(21)15-10-17(22-4)12-18(11-15)23-5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCDNAVAEFKXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Solubility and Steric Effects
  • 4-tert-Butylbenzyl 3,5-Dimethoxybenzoate : The tert-butyl group significantly reduces water solubility compared to smaller alkyl or aromatic substituents. This aligns with trends observed in Cu(II) dimethoxybenzoates, where 3,5-dimethoxy substitution correlates with lower solubility (10⁻⁵–10⁻² mol/dm³) due to inductive and steric effects .
  • (4-Phenylphenyl) 3,5-Dimethoxybenzoate : The biphenyl group increases molecular rigidity and lipophilicity, enhancing solubility in organic solvents but reducing aqueous solubility compared to the tert-butyl derivative .
  • Methyl 3,5-Dimethoxybenzoate : The methyl ester group improves solubility relative to bulkier substituents, making it more suitable for applications requiring moderate polarity .
Thermal Stability and Decomposition
  • In Cu(II) complexes, 3,5-dimethoxybenzoates exhibit distinct decomposition pathways influenced by methoxy group positioning. The tert-butyl group in this compound likely enhances thermal stability by resisting oxidative degradation, similar to tert-butyl-substituted ligands in diruthenium complexes .

Magnetic and Coordination Properties (Metal Complexes)

  • Cu(II) 3,5-Dimethoxybenzoate : Forms antiferromagnetic dimers with a magnetic moment (µeff) of 1.75 BM at 298 K. The electron-withdrawing methoxy groups reduce electron density on carboxylate oxygens, weakening metal-oxygen bonds and increasing magnetic susceptibility .
  • Ru(II) Amidate/Carboxylate Complexes : 3,5-Dimethoxybenzoate ligands in diruthenium complexes exhibit unique bridging modes and redox properties, highlighting the ligand's versatility in coordination chemistry .

Tabulated Comparison of Key Compounds

Compound Substituents Solubility (Water) Magnetic Moment (BM) Key Applications
This compound 3,5-dimethoxy, 4-tert-butyl Low (organic-soluble) N/A Potential antimicrobial agent
(4-Phenylphenyl) 3,5-dimethoxybenzoate 3,5-dimethoxy, biphenyl Moderate (organic) N/A Anticancer research
Cu(II) 3,5-dimethoxybenzoate 3,5-dimethoxy (ligand) 10⁻⁵–10⁻² mol/dm³ 1.75 (298 K) Magnetic materials
Methyl 3,5-dimethoxybenzoate 3,5-dimethoxy, methyl ester High (polar solvents) N/A Synthetic intermediates

Mechanistic Insights and Functional Group Interactions

  • Methoxy Groups : Electron-donating methoxy groups stabilize aromatic systems via resonance, directing electrophilic substitution and influencing ligand-metal interactions in coordination complexes .
  • tert-Butyl Group : Enhances steric bulk, reducing reaction rates in nucleophilic substitutions but improving resistance to metabolic degradation in biological systems .
  • Ester Functionality : The benzoate ester linkage allows for hydrolytic cleavage under basic conditions, a property exploited in prodrug design .

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